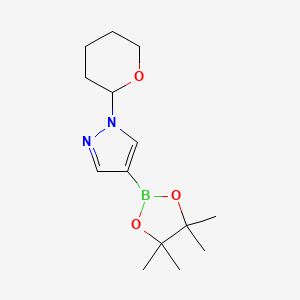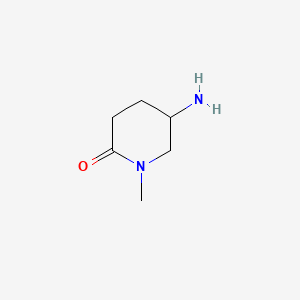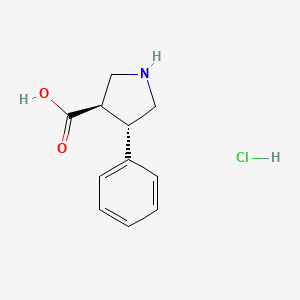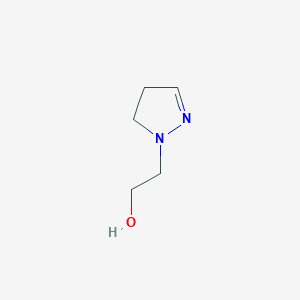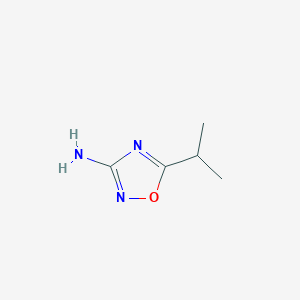![molecular formula C13H18ClNO2 B1524415 N-[(3-butoxyphenyl)methyl]-2-chloroacetamide CAS No. 1225836-58-7](/img/structure/B1524415.png)
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide
Übersicht
Beschreibung
N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide is a chemical compound with the molecular formula C13H18ClNO2 . It has a molecular weight of 255.74 . This compound is typically available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder . The boiling point and other physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide and related compounds have been involved in various chemical syntheses and applications. For instance, N-Methyl-2-chloroacetoacetamide, a compound similar in structure, participates in complex reactions with dialkyl acetylenedicarboxylates and triphenylphosphine, leading to the production of N-methyl-4-acetyl-3-(alkoxycarbonyltriphenylphosphoranylidene)-maleimides. This synthesis demonstrates the compound's reactivity and potential application in chemical synthesis and product development (Yavari, Asghari, & Esmaili, 1999).
Biochemical and Pharmaceutical Aspects
While not directly related to this compound, studies on structurally related compounds shed light on potential biochemical or pharmaceutical applications. For example, a novel anilidoquinoline derivative, which has a structure resembling chloroacetamide compounds, showed significant antiviral and antiapoptotic effects in vitro and improved survival rates in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).
Herbicide Metabolism and Environmental Impact
Chloroacetamide herbicides, which are structurally similar to this compound, are widely used in agriculture. These compounds, such as butachlor and metolachlor, undergo complex metabolic processes in the liver microsomes of various organisms. The metabolites formed from these processes are of significant environmental and toxicological interest. For instance, metabolites like CDEPA and CMEPA are produced from butachlor and metolachlor, respectively, and are further metabolized to form compounds that may have carcinogenic potential (Coleman et al., 2000).
Safety and Hazards
The safety information available indicates that N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-7-17-12-6-4-5-11(8-12)10-15-13(16)9-14/h4-6,8H,2-3,7,9-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYBKJQMFHUHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


